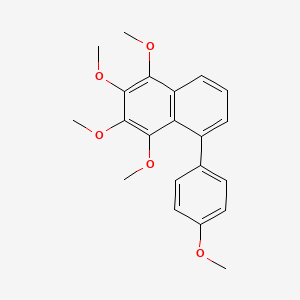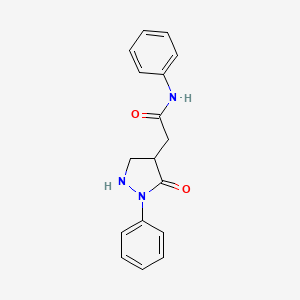![molecular formula C17H16N2O B11044514 2-amino-4-(propan-2-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11044514.png)
2-amino-4-(propan-2-yl)-4H-benzo[h]chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-ISOPROPYL-4H-BENZO[H]CHROMEN-3-YL CYANIDE is a heterocyclic compound that belongs to the class of 4H-chromenes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-ISOPROPYL-4H-BENZO[H]CHROMEN-3-YL CYANIDE typically involves a multi-component reaction. One common method is the one-pot three-component reaction of an enolizable compound, malononitrile, and arylaldehydes under solvent-free conditions at elevated temperatures (e.g., 90°C) using a catalyst such as MNPs@Cu . This method provides high-to-excellent yields in short reaction times and allows for easy recovery and reuse of the catalyst.
Industrial Production Methods
Industrial production methods for this compound often involve similar multi-component reactions but on a larger scale. The use of efficient and recyclable catalysts, such as magnetic nanocatalysts, is preferred to ensure high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-ISOPROPYL-4H-BENZO[H]CHROMEN-3-YL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and reduced chromene derivatives.
Substitution: Various substituted chromene derivatives depending on the reagents used.
Scientific Research Applications
2-AMINO-4-ISOPROPYL-4H-BENZO[H]CHROMEN-3-YL CYANIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-AMINO-4-ISOPROPYL-4H-BENZO[H]CHROMEN-3-YL CYANIDE involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to specific enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence oxidative stress pathways, inflammatory pathways, and cell signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4H-CHROMENE DERIVATIVES: These compounds share a similar core structure and exhibit comparable biological activities.
2-AMINO-4H-PYRAN DERIVATIVES: These compounds also have a similar heterocyclic structure and are known for their diverse pharmacological properties.
Uniqueness
2-AMINO-4-ISOPROPYL-4H-BENZO[H]CHROMEN-3-YL CYANIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16N2O |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-amino-4-propan-2-yl-4H-benzo[h]chromene-3-carbonitrile |
InChI |
InChI=1S/C17H16N2O/c1-10(2)15-13-8-7-11-5-3-4-6-12(11)16(13)20-17(19)14(15)9-18/h3-8,10,15H,19H2,1-2H3 |
InChI Key |
NKPZZVDGWCCWHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=C(C3=CC=CC=C3C=C2)OC(=C1C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methylphenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B11044440.png)
![4,4-Dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11044444.png)
![2-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]benzaldehyde](/img/structure/B11044447.png)
![(1E)-1-(ethoxymethylidene)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11044449.png)
![2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]phenol](/img/structure/B11044455.png)
![(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-(1,3-thiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11044464.png)
![(3E)-6-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11044467.png)
![2-(4-Chlorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11044472.png)



![3-hydroxy-4-[4-(methylsulfanyl)phenyl]-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11044483.png)
![4-(2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11044489.png)
![ethyl 7,8-dicyano-2-methyl-4-(4-methylphenyl)-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B11044497.png)
